3-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide
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Overview
Description
3-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H16ClNO3S2 and its molecular weight is 345.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity
This compound, due to its complex chemical structure, is likely related to various synthesized sulfonamides with potential bioactivities, such as cytotoxic, carbonic anhydrase inhibitory effects, and selectivity for certain receptors, illustrating its relevance in the design of novel therapeutic agents. For instance, sulfonamides have shown significant cytotoxic activities and selectivity in tumor cell lines, suggesting their potential as anticancer agents. Compounds with sulfonamide groups have been investigated for their inhibitory effects on human carbonic anhydrase IX and XII, indicating their utility in developing anticancer strategies by targeting tumor-associated enzymes (Gul et al., 2016). Additionally, these compounds' structure-activity relationships have been explored to enhance their bioactivity and selectivity for various biological targets.
Antimicrobial and Antiviral Activities
Sulfonamide derivatives have also been explored for their antimicrobial and anti-HIV activities. Novel benzenesulfonamides bearing heterocyclic moieties, for example, have been synthesized and tested for their in vitro antimicrobial and anti-HIV efficacy. This indicates the compound's potential framework could be modified to target various infectious diseases, highlighting the versatility of sulfonamide derivatives in drug discovery (Iqbal et al., 2006).
Cognitive Enhancing Properties
Research into sulfonamide derivatives has extended into neuropharmacology, where specific sulfonamide compounds have demonstrated cognitive-enhancing properties in animal models. This suggests potential applications in treating neurodegenerative diseases or cognitive disorders, indicating the broad therapeutic potential of sulfonamide derivatives (Hirst et al., 2006).
Synthetic Applications
Sulfonamides serve as crucial intermediates in synthetic organic chemistry, offering pathways to various heterocyclic compounds and facilitating the exploration of novel chemical entities with potential biological activities. The reactivity and versatility of sulfonamide groups support the synthesis of complex molecular architectures, underscoring their importance in medicinal chemistry and drug design (Familoni, 2002).
Mechanism of Action
Target of Action
The compound “3-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide” contains a thiophene ring, which is a common structural motif in many bioactive compounds . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and can bind to multiple receptors . .
Mode of Action
Without specific information on the compound, it’s difficult to provide an accurate description of its mode of action. Generally, thiophene derivatives interact with their targets through various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Thiophene derivatives have been reported to affect a variety of biological pathways, depending on their specific targets .
Result of Action
Thiophene derivatives have been reported to have various biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Properties
IUPAC Name |
3-chloro-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S2/c1-10(17)14-6-5-12(20-14)7-8-16-21(18,19)13-4-2-3-11(15)9-13/h2-6,9-10,16-17H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWOSZBOXNHZOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNS(=O)(=O)C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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